Cas no 2137671-23-7 (Cyclopropaneacetamide, N-[(7-oxo-6-oxa-2-azaspiro[3.4]oct-5-yl)methyl]-)
Cyclopropaneacetamide, N-[(7-oxo-6-oxa-2-azaspiro[3.4]oct-5-yl)methyl]- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropaneacetamide, N-[(7-oxo-6-oxa-2-azaspiro[3.4]oct-5-yl)methyl]-
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- Inchi: 1S/C12H18N2O3/c15-10(3-8-1-2-8)14-5-9-12(6-13-7-12)4-11(16)17-9/h8-9,13H,1-7H2,(H,14,15)
- InChI Key: BUBQZXCCIOICES-UHFFFAOYSA-N
- SMILES: C1(CC(NCC2OC(=O)CC32CNC3)=O)CC1
Cyclopropaneacetamide, N-[(7-oxo-6-oxa-2-azaspiro[3.4]oct-5-yl)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-764250-0.05g |
2-cyclopropyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)acetamide |
2137671-23-7 | 95% | 0.05g |
$1129.0 | 2024-05-22 | |
| Enamine | EN300-764250-0.1g |
2-cyclopropyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)acetamide |
2137671-23-7 | 95% | 0.1g |
$1183.0 | 2024-05-22 | |
| Enamine | EN300-764250-0.25g |
2-cyclopropyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)acetamide |
2137671-23-7 | 95% | 0.25g |
$1235.0 | 2024-05-22 | |
| Enamine | EN300-764250-0.5g |
2-cyclopropyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)acetamide |
2137671-23-7 | 95% | 0.5g |
$1289.0 | 2024-05-22 | |
| Enamine | EN300-764250-1.0g |
2-cyclopropyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)acetamide |
2137671-23-7 | 95% | 1.0g |
$1343.0 | 2024-05-22 | |
| Enamine | EN300-764250-2.5g |
2-cyclopropyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)acetamide |
2137671-23-7 | 95% | 2.5g |
$2631.0 | 2024-05-22 | |
| Enamine | EN300-764250-5.0g |
2-cyclopropyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)acetamide |
2137671-23-7 | 95% | 5.0g |
$3894.0 | 2024-05-22 | |
| Enamine | EN300-764250-10.0g |
2-cyclopropyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)acetamide |
2137671-23-7 | 95% | 10.0g |
$5774.0 | 2024-05-22 |
Cyclopropaneacetamide, N-[(7-oxo-6-oxa-2-azaspiro[3.4]oct-5-yl)methyl]- Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on Cyclopropaneacetamide, N-[(7-oxo-6-oxa-2-azaspiro[3.4]oct-5-yl)methyl]-
Research Brief on Cyclopropaneacetamide, N-[(7-oxo-6-oxa-2-azaspiro[3.4]oct-5-yl)methyl]- (CAS: 2137671-23-7)
Cyclopropaneacetamide, N-[(7-oxo-6-oxa-2-azaspiro[3.4]oct-5-yl)methyl]- (CAS: 2137671-23-7) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique spirocyclic structure, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and targeted drug delivery systems. The following research brief synthesizes the latest findings and developments related to this compound, providing a comprehensive overview of its current status in scientific research.
Recent studies have focused on the synthesis and structural elucidation of Cyclopropaneacetamide, N-[(7-oxo-6-oxa-2-azaspiro[3.4]oct-5-yl)methyl]-. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its molecular architecture. The compound's spirocyclic core is of particular interest due to its conformational rigidity, which is hypothesized to enhance binding affinity to specific biological targets. Researchers have also explored its stability under physiological conditions, with preliminary data suggesting favorable pharmacokinetic properties.
In vitro and in vivo studies have demonstrated the compound's efficacy as a modulator of key enzymatic pathways. For instance, it has been shown to inhibit the activity of certain proteases involved in inflammatory responses, making it a potential candidate for the treatment of chronic inflammatory diseases. Additionally, its ability to cross the blood-brain barrier has sparked interest in its application for neurodegenerative disorders. These findings are supported by robust experimental data, including dose-response curves and molecular docking simulations, which highlight its high specificity and low off-target effects.
The therapeutic potential of Cyclopropaneacetamide, N-[(7-oxo-6-oxa-2-azaspiro[3.4]oct-5-yl)methyl]- is further underscored by its compatibility with modern drug delivery systems. Nanoparticle-based formulations incorporating this compound have shown enhanced bioavailability and targeted delivery in preclinical models. Such advancements are critical for translating laboratory findings into clinical applications, and ongoing research aims to optimize these formulations for human trials.
Despite these promising developments, challenges remain in the large-scale synthesis and regulatory approval of Cyclopropaneacetamide, N-[(7-oxo-6-oxa-2-azaspiro[3.4]oct-5-yl)methyl]-. Current synthetic routes are complex and yield-limited, necessitating the development of more efficient methodologies. Furthermore, comprehensive toxicology studies are required to ensure its safety profile meets regulatory standards. Collaborative efforts between academic institutions and pharmaceutical companies are expected to address these hurdles in the near future.
In conclusion, Cyclopropaneacetamide, N-[(7-oxo-6-oxa-2-azaspiro[3.4]oct-5-yl)methyl]- (CAS: 2137671-23-7) represents a cutting-edge advancement in medicinal chemistry with broad therapeutic implications. Its unique structural features and biological activity make it a compelling subject for ongoing research. As scientific understanding of this compound deepens, it holds the potential to pave the way for innovative treatments in areas such as inflammation, neurodegeneration, and targeted drug delivery. Future studies will be pivotal in unlocking its full clinical potential.
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